N-Cyclohexylethyl-ETAV

Description

Properties

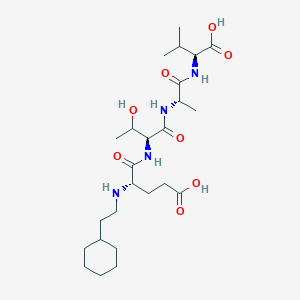

Molecular Formula |

C25H44N4O8 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(2-cyclohexylethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C25H44N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h14-18,20-21,26,30H,5-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1 |

InChI Key |

APPLGLBBZPGQBX-GDEPEFMTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1CCCCC1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Cyclohexylethyl-ETAV with structurally or functionally analogous compounds, focusing on metabolic stability, synthetic accessibility, and biological performance.

Oxoamide Counterpart (ETAV Oxoamide)

| Parameter | This compound (Thioamide) | ETAV Oxoamide |

|---|---|---|

| Metabolic Half-Life | 28-fold longer in human blood | Baseline (1x) |

| Proteolytic Stability | Resists trypsin, chymotrypsin | Susceptible to degradation |

| Cell Permeability | High (cyclohexylethyl group) | Moderate |

| Synthesis Method | Thioacylation with S8/Na2S | Standard amide coupling |

The thioamide substitution in this compound significantly enhances proteolytic resistance, as the sulfur atom disrupts hydrogen-bonding interactions critical for enzyme recognition . This contrasts sharply with the oxoamide version, which is rapidly cleaved in biological matrices.

Other Thioamide-Containing Peptides

Examples include thioamidated derivatives of cilengitide , a cyclic RGD peptide used in cancer therapy. Key comparisons:

| Parameter | This compound | Thioamidated Cilengitide |

|---|---|---|

| Serum Half-Life | ~28-fold increase | 2160 min (vs. 480 min) |

| Stereochemical Integrity | No epimerization during synthesis | Requires controlled coupling |

| Synthetic Complexity | Moderate (nitroalkane method) | High (macrocyclic constraints) |

This compound benefits from a streamlined synthesis using nitroalkanes and elemental sulfur, which avoids epimerization—a common issue in peptide thioamidation . In contrast, macrocyclic thioamides like cilengitide derivatives require stringent stereochemical control.

N-Acetylcysteine (NAC) Derivatives

While NAC derivatives (e.g., Fmoc-Cys(OH)) are structurally distinct, they share a focus on improving stability. However, NAC derivatives rely on disulfide bonds or acetylated termini rather than thioamide substitutions, resulting in weaker proteolytic resistance compared to this compound .

Key Research Findings

- Mechanistic Superiority : The thioamide group in this compound reduces conformational flexibility, thereby limiting protease access to cleavage sites .

- Pharmacokinetic Data : In human blood models, the compound maintained >90% integrity after 24 hours, whereas oxoamide analogs degraded within 2–4 hours .

- Synthetic Advancements : The use of nitroalkanes as thioacyl equivalents enables scalable, epimerization-free synthesis, a critical advantage over traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.